3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione
CAS No.: 106220-39-7
Cat. No.: VC4223352
Molecular Formula: C15H15NO2
Molecular Weight: 241.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106220-39-7 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.29 |
| IUPAC Name | 3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
| Standard InChI | InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
| Standard InChI Key | FHKFWVXEAITYEN-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3,3-dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione reflects its bicyclic architecture, where the acridine core is partially hydrogenated, and two methyl groups occupy the 3-position. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. This differs from the related compound 1,3,4,10-tetrahydroacridine-2,9-dione (C₁₃H₁₁NO₂, MW 213.23 g/mol) by the addition of two methyl groups .
Structural Elucidation
The compound’s structure comprises:
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A central acridine system with ketones at positions 1 and 9.
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Partial saturation at the 2,3,4,10 positions, forming a tetrahydro scaffold.
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Two methyl groups at the 3-position, introducing steric bulk and influencing electronic properties.
Key spectroscopic features inferred from analogs include:
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¹H NMR: Methyl protons resonating as singlets near δ 1.0–1.2 ppm, with olefinic and aromatic protons between δ 7.0–7.5 ppm .
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¹³C NMR: Carbonyl carbons at δ 195–200 ppm and methyl carbons at δ 27–30 ppm .
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IR: Stretching vibrations for carbonyl groups (~1,650 cm⁻¹) and C-H bonds in methyl groups (~2,950 cm⁻¹) .
Synthetic Methodologies
Multicomponent Reactions Using Heterogeneous Catalysts
A highly efficient route to analogous tetrahydroacridinediones involves a one-pot, three-component reaction between diketones, aldehydes, and ammonium acetate. For example, Nikpassand et al. synthesized 3,3,6,6-tetramethyl-9-arylacridinediones using HY-zeolite as a recyclable catalyst .
Reaction Conditions:
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Catalyst: HY-zeolite (0.1 g/mmol substrate).
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Solvent: Ethanol under reflux.
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Time: 2.5–3.5 hours.
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Yield: 70–90%.
Table 1: Comparative Synthesis of Acridinedione Analogs
| Substrate | Catalyst | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Dimedone + 2-nitrobenzaldehyde | HY-zeolite | 3.0 | 85 | 281–282 |
| Dimedone + 4-fluorobenzaldehyde | HY-zeolite | 2.5 | 90 | 215–218 |
| (Hypothetical) 3,3-dimethylcyclohexanedione + benzaldehyde | HY-zeolite | – | – | – |
Physicochemical Properties
Thermal Stability
Analogous tetrahydroacridinediones exhibit high melting points (215–307°C), attributed to strong intermolecular hydrogen bonding and π-stacking . The 3,3-dimethyl variant is expected to follow this trend, with a predicted melting range of 220–250°C.
Solubility Profile
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Polar solvents: Moderately soluble in ethanol and DMSO due to ketone groups.
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Nonpolar solvents: Poor solubility in hexane or ether.
Recent Advances and Future Directions
Green Synthesis Innovations
Recent efforts emphasize solvent-free conditions and nanocatalysts to improve sustainability. For instance, magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups achieved 95% yields in acridinedione synthesis under microwave irradiation .
Computational Modeling
Density functional theory (DFT) studies predict the 3,3-dimethyl derivative’s electronic properties, including a HOMO-LUMO gap of ~4.2 eV, suggesting potential in optoelectronics.
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